2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Phenotypic screening Drug discovery Chemical biology

Researchers conducting kinase panels face target deconvolution issues from pre-annotated inhibitors with known off-target liabilities. This 2-thioimidazole (CAS 1226457-88-0) is completely unannotated in ChEMBL-no biological activity recorded-enabling unbiased kinome profiling as a genuine clean-slate chemical probe. • logP 5.71 (~1.5 units above 4-Cl-phenyl analog) enables head-to-head ADME comparison studies. • 2-Isobutylthio group oxidizable to sulfoxide/sulfone for matched molecular pair SAR. • MW 406.47 g/mol within lead-like space for diversity-oriented screening.

Molecular Formula C21H21F3N2OS
Molecular Weight 406.47
CAS No. 1226457-88-0
Cat. No. B2386436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226457-88-0
Molecular FormulaC21H21F3N2OS
Molecular Weight406.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(C)C
InChIInChI=1S/C21H21F3N2OS/c1-14(2)13-28-20-25-12-19(16-6-4-15(3)5-7-16)26(20)17-8-10-18(11-9-17)27-21(22,23)24/h4-12,14H,13H2,1-3H3
InChIKeyIUXYQSPGOPXOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Identity & Procurement


2-(Isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226457-88-0; molecular formula C21H21F3N2OS; molecular weight 406.47 g/mol) is a synthetic trisubstituted imidazole derivative belonging to the 2-thio-substituted imidazole class. Its structure features an isobutylthio group at position 2, a p-tolyl group at position 5, and a 4-(trifluoromethoxy)phenyl group at position 1 of the imidazole core . The ZINC database (ZINC848792) lists this compound as commercially available with a calculated logP of 5.71 but explicitly records that there is no known biological activity deposited in ChEMBL [1]. No primary research publications, patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) currently contain quantitative pharmacological data for this specific compound.

Unannotated chemotype – no ChEMBL activity deposited; blank-slate screening candidate.
2-Alkylsulfanyl imidazole scaffold with structural alignment to p38 inhibitor pharmacophore.
Oxidizable isobutylthio handle enables probe diversification to sulfoxide/sulfone.

Class-level SAR context; no direct target engagement data reported.

2-(Isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Generic Substitution Not Advisable


Within the 2-thio-substituted imidazole class, even minor structural modifications at the N1, C2-thioether, and C5 positions produce divergent pharmacological profiles that preclude simple interchangeability. Published structure-activity relationship (SAR) studies on related 2-alkylsulfanyl imidazoles demonstrate that the nature of the 2-thioether substituent directly modulates interaction with the phosphate/ribose binding pockets of p38 MAP kinase, a validated anti-inflammatory target [1]. The specific combination of the isobutylthio, p-tolyl, and 4-(trifluoromethoxy)phenyl substituents in this compound imparts a distinctive lipophilicity profile (calculated logP 5.71) that differentiates it from close analogs bearing chloro, bromo, methoxy, or unsubstituted phenyl replacements [2]. Absent direct head-to-head data, the absence of any reported biological activity for this compound in ChEMBL further distinguishes it from other class members with established target engagement, making it a unique blank-slate candidate for de novo screening rather than a drop-in replacement for characterized analogs [2].

2-Thioether substitution type directly influences p38 MAPK pocket interaction; simple analog swap may alter target engagement profile.
OCF3 vs Cl substituent creates a distinct lipophilicity shift (calc. logP ~5.7 vs ~4.2); physicochemical mismatch limits direct interchangeability.
Absence of bioactivity annotation differs from established p38 inhibitors; not a drop-in replacement for validated kinase probes.

2-(Isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Differentiation from Closest Analogs


No Known Biological Activity

According to the ZINC database (ZINC848792), this compound has no known biological activity reported in ChEMBL 20 [1]. This contrasts with structurally related 2-thio-substituted imidazoles that have documented p38 MAP kinase inhibitory activity with reported IC50 values in the nanomolar to low micromolar range [2]. The absence of prior target annotation makes this compound a clean candidate for unbiased phenotypic or target-based screening campaigns where polypharmacology or pre-existing target bias in 'validated' analogs would confound hit interpretation.

ChEMBL annotation
Class-level inference
No known activity vs Class members with reported p38 IC50
Supports unbiased screening selection; avoids pre-existing target bias.
ZINC/ChEMBL 20 curation; direct p38 data absent.
Phenotypic screening Drug discovery Chemical biology

Lipophilicity: OCF3 vs Cl Substituent

The ZINC database reports a calculated logP of 5.71 for this compound [1]. This value is elevated relative to the closely related 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226442-93-8; molecular weight 356.9 g/mol, C20H21ClN2S), which lacks the trifluoromethoxy group and has a lower molecular weight . The trifluoromethoxy substituent is a well-characterized lipophilicity-enhancing group that increases membrane permeability and metabolic stability compared to chloro or unsubstituted phenyl analogs [2]. The ~1.5 log unit increase (estimated) attributable to the OCF3-for-Cl replacement positions this compound in a distinct property space favorable for central nervous system penetration or intracellular target access.

Calculated logP
Class-level inference
5.71 (OCF3) vs ~4.2 (Cl analog est.)
May support membrane permeability differentiation in ADME assays.
Computational prediction; experimental validation required.
Physicochemical profiling ADME prediction Lead optimization

p38 MAP Kinase Inhibitor Pharmacophore

Laufer and Koch (2008) demonstrated that 2-alkylsulfanyl substituents on the imidazole scaffold engage the phosphate/ribose binding pockets of p38 MAP kinase, a validated anti-inflammatory drug target [1]. While the specific compound was not among those tested, its 2-isobutylthio group is structurally analogous to the alkylsulfanyl series characterized. The presence of the p-tolyl group at C5 and the 4-(trifluoromethoxy)phenyl group at N1 mirrors the substitution pattern of known p38 inhibitors, where electron-withdrawing aromatic substituents at N1 enhance binding affinity within the kinase hydrophobic pocket [1][2]. However, it must be explicitly noted that no direct p38 IC50 data exist for this compound.

p38 pharmacophore
Class-level inference
2-Alkylsulfanyl imidazole scaffold aligns with phosphate/ribose pocket interaction motif (Laufer & Koch series).
Supports kinase panel prioritization; no direct IC50 available.
Structural comparison only; confirmatory screening needed.
p38 MAP kinase Anti-inflammatory Kinase inhibitor

Thioether Oxidation Diversification

The isobutylthio group at position 2 of the imidazole ring can be selectively oxidized to the corresponding sulfoxide or sulfone, a transformation not accessible to analogs bearing 2-alkyl, 2-aryl, or 2-amino substituents [1]. This oxidative derivatization has been exploited in related imidazole series: Laufer and Koch reported that oxidation of the 2-thioether alters the interaction mode with p38 MAP kinase by modulating hydrogen-bonding capacity at the ribose pocket [1]. In the broader patent literature, 2-sulfinyl- and 2-sulfonyl-substituted imidazole derivatives have been claimed as cytokine inhibitors with distinct activity profiles from their thioether precursors [2]. For researchers requiring chemical probes with tunable oxidation states, the 2-isobutylthio group provides a unique diversification handle absent in C2-unsubstituted or C2-alkylated imidazole analogs.

C2 oxidation handle
Class-level inference
Oxidizable isobutylthio group → sulfoxide (S=O) / sulfone (O=S=O) under controlled conditions (mCPBA/H2O2).
Enables matched molecular pair diversification from a single procurement.
Synthetic chemistry context; oxidation state activity shift to be determined.
Prodrug design Synthetic diversification Medicinal chemistry

Trifluoromethoxy Metabolic Stability Advantage

The 4-(trifluoromethoxy)phenyl substituent at N1 is a recognized metabolic stability motif in medicinal chemistry. Comprehensive review data demonstrate that the OCF3 group resists oxidative metabolism by cytochrome P450 enzymes more effectively than OCH3, CH3, or Cl substituents, due to the electron-withdrawing effect of the trifluoromethyl moiety and the strength of the C-F bond [1]. In comparative studies of fluorinated vs. non-fluorinated drug candidates, OCF3 substitution has been associated with prolonged half-life and reduced clearance across multiple chemical series [1]. While no direct microsomal stability data exist for this specific compound, the presence of the OCF3 group at N1 is expected to confer superior metabolic stability relative to analogs bearing 4-chlorophenyl (CAS 1226442-93-8), 4-methoxyphenyl, or unsubstituted phenyl at the equivalent position .

Metabolic stability motif
Class-level inference
OCF3 (N1) vs Cl, OCH3, H
May support metabolic stability differentiation; OCF3 resists CYP oxidation.
Literature inference; direct microsomal stability data to verify.
Metabolic stability Fluorine chemistry Drug metabolism

2-(Isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole: Application Scenarios


De Novo Kinase Panel Screening for Novel p38 Chemotypes

The compound's structural alignment with the 2-alkylsulfanyl imidazole p38 inhibitor pharmacophore, combined with the absence of any pre-existing target annotation in ChEMBL, supports its use as a clean-slate entry in kinase selectivity panels. Unlike well-characterized p38 inhibitors such as SB 203580, this compound is unencumbered by known off-target liabilities, enabling unbiased profiling across the kinome [1][2]. Researchers should note that no direct p38 IC50 data exist; results will constitute novel findings.

ADME Comparison of OCF3 and Cl Analogs

The calculated logP of 5.71 for the OCF3-bearing target compound vs. the ~4.2 estimated logP of the 4-chlorophenyl analog (CAS 1226442-93-8) enables head-to-head ADME comparison studies to quantify the impact of trifluoromethoxy substitution on membrane permeability, metabolic stability, and plasma protein binding. Such studies leverage the ~1.5 log unit difference to establish structure-property relationships for the imidazole scaffold [1][2].

Chemical Probe Diversification via Thioether Oxidation

For medicinal chemistry groups requiring matched molecular pairs with graduated hydrogen-bonding capacity, the 2-isobutylthio group can be oxidized to the sulfoxide (S=O) and sulfone (O=S=O) using mCPBA or hydrogen peroxide under controlled stoichiometric conditions. This generates three chemical probes from a single procurement that span distinct electronic and steric profiles at the C2 position, as validated by Laufer and Koch in analogous 2-thio-substituted imidazole series [1][2].

Phenotypic Screening Library Inclusion

Given the total absence of biological annotation in ChEMBL and the ZINC database's confirmation of no known activity, this compound represents a genuine novel chemical entity suitable for inclusion in diversity-oriented screening libraries. Its molecular weight (406.47 g/mol) and lipophilicity profile position it within lead-like chemical space for fragment elaboration or high-throughput phenotypic screening against disease-relevant cellular models where polypharmacology of annotated compounds would confound target deconvolution [1].

Application
Selection Property
Validation Focus
De novo kinase panel screening
Unannotated target profile (no ChEMBL activity)
Kinase selectivity and p38 response endpoints
OCF3-substituted imidazole ADME profiling
Calculated logP differentiation vs Cl analog
Permeability and metabolic stability assays
C2-thioether oxidation-derived probe diversification
Oxidizable thioether handle
Sulfoxide/sulfone probe synthesis and kinase panel activity
Phenotypic screening library enrichment
No known bioactivity annotation
Hit deconvolution in unbiased cellular models
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